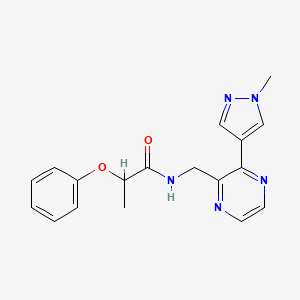

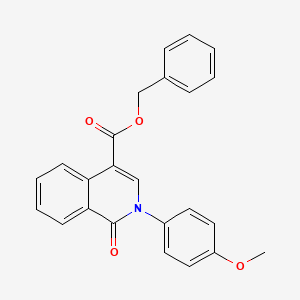

![molecular formula C12H9FN4O B2676229 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1330404-55-1](/img/structure/B2676229.png)

2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one class . This class of compounds is known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives has been reported in various studies . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives is characterized by three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives have been described in several studies . These reactions often involve the use of various nitrogen sources .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one derivatives have been reported in various studies . For instance, one derivative was reported to be a yellow solid with a melting point of 328–330 °C .科学的研究の応用

Synthesis and Structural Analysis

A novel derivative of pyrimidine, featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been synthesized and characterized. This derivative was evaluated for its antibacterial activity against Gram-positive and Gram-negative microbial strains, demonstrating significant antibacterial potential. The structural characterization included X-ray single crystal diffraction and various spectroscopic techniques, complemented by DFT calculations for geometrical and spectral data analysis. This research underscores the compound's relevance in developing new antibacterial agents (Lahmidi et al., 2019).

Anticonvulsant and Antidepressant Activities

In a study exploring the anticonvulsant and antidepressant activities of pyrido[2,3-d]pyrimidine derivatives, compounds exhibiting notable efficacy were identified. These derivatives demonstrated greater anticonvulsant activity than the reference drug, carbamazepine, and potent antidepressant properties comparable to fluoxetine. This research highlights the therapeutic potential of 1,2,4-triazolo[4,3-a]pyrimidine derivatives in treating neurological disorders (Zhang et al., 2016).

Adenosine A2 Receptor Antagonism

The synthesis of 2- or 4-fluorobenzylderivatives of various pyrimidine compounds, including imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine and 1,2,4-triazolo[5,1-i] purine, revealed high activity against adenosine A2 and A1 receptors. This research indicates the significant role these derivatives can play in developing new pharmacological agents targeting adenosine receptors, with implications for treating cardiovascular and neurological diseases (Gatta et al., 1993).

Molecular Self-Assembly and Organic Light-Emitting Properties

The molecular self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers exhibiting blue organic light-emitting properties represents a breakthrough in material science. This discovery opens new avenues for developing advanced materials with potential applications in organic electronics and photonics (Liu et al., 2008).

Antimicrobial Activity

The organoiodine(III) mediated synthesis of 3,9-diaryl- and 3,9-difuryl-bis-1,2,4-triazolo[4,3-a][4,3-c]pyrimidines demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing some commercial antibiotics. This finding underscores the potential of 1,2,4-triazolo[4,3-a]pyrimidine derivatives as novel antibacterial agents, providing a promising direction for new drug development (Prakash et al., 2007).

作用機序

While the specific mechanism of action for “2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” is not mentioned in the retrieved papers, compounds containing a triazole are known to exhibit broad biological activities by forming a variety of non-covalent bonds with enzymes and receptors .

将来の方向性

特性

IUPAC Name |

2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c13-10-4-1-3-9(7-10)8-17-12(18)16-6-2-5-14-11(16)15-17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGFWVNLXXRKDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)N3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2676146.png)

![3-Fluoro-8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2676149.png)

![1-(benzo[d]oxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2676151.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2676154.png)

![N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2676155.png)

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2676156.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2676168.png)